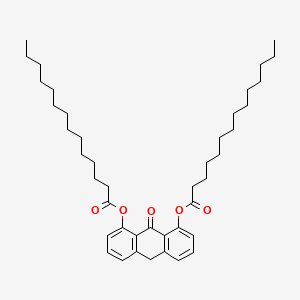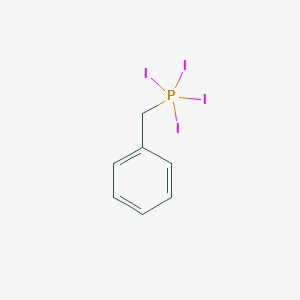
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and two tetradecanoate ester groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the oxo group at the 9-position. The tetradecanoate ester groups are then introduced through esterification reactions using tetradecanoic acid and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alcohols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
Aplicaciones Científicas De Investigación
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (9-oxo-8-decanoyloxy-10H-anthracen-1-yl) Decanoate
- (9-oxo-8-octanoyloxy-10H-anthracen-1-yl) Octanoate
Uniqueness
Compared to similar compounds, (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate is unique due to its longer tetradecanoate ester chains, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
64817-77-2 |
|---|---|
Fórmula molecular |
C42H62O5 |
Peso molecular |
646.9 g/mol |
Nombre IUPAC |
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) tetradecanoate |
InChI |
InChI=1S/C42H62O5/c1-3-5-7-9-11-13-15-17-19-21-23-31-38(43)46-36-29-25-27-34-33-35-28-26-30-37(41(35)42(45)40(34)36)47-39(44)32-24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24,31-33H2,1-2H3 |
Clave InChI |
UPLSCPIWUOYFQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)










